
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzazocine ring system through cyclization of appropriate precursors.
Alkylation: Introduction of ethyl groups at specific positions using alkylating agents.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Methano-3-benzazocine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Methano-3-benzazocine derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes to study biological pathways.
Medicine: Potential therapeutic agents for pain management, neurological disorders, and other conditions.
Industry: Use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2,6-Methano-3-benzazocine derivatives involves interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with opioid receptors or other neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzazocine Derivatives: Other compounds in the benzazocine class with similar structures.
Opioid Analogs: Compounds with similar pharmacological profiles.
Uniqueness
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) may exhibit unique properties such as specific receptor affinity, metabolic stability, or therapeutic efficacy that distinguish it from other similar compounds.
Conclusion
2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex and potentially valuable compound with diverse applications in scientific research and industry
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
(1R,9S,13S)-1,13-diethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C16H23N/c1-3-13-15-11-12-7-5-6-8-14(12)16(13,4-2)9-10-17-15/h5-8,13,15,17H,3-4,9-11H2,1-2H3/t13-,15+,16-/m1/s1 |
InChI Key |
DXMJOBOFRQTVHL-VNQPRFMTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2CC3=CC=CC=C3[C@@]1(CCN2)CC |
Canonical SMILES |
CCC1C2CC3=CC=CC=C3C1(CCN2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



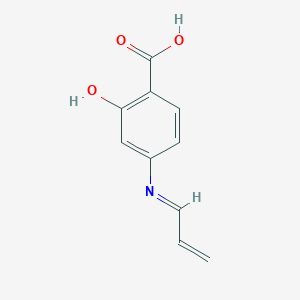
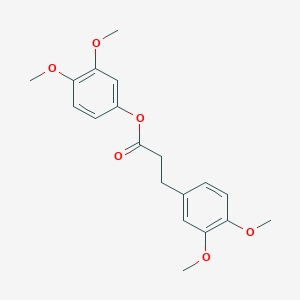
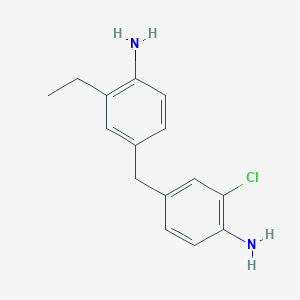
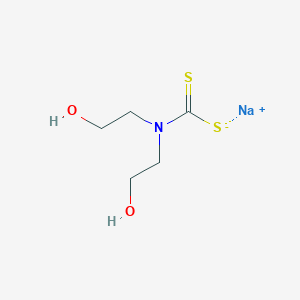
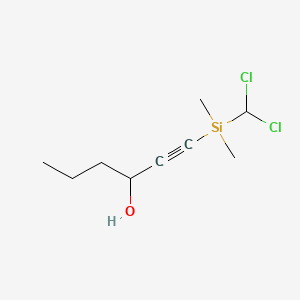
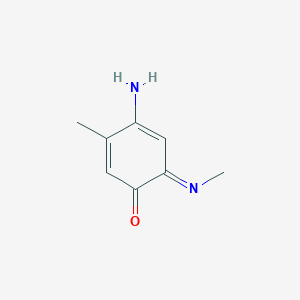
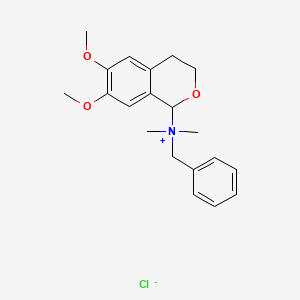
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

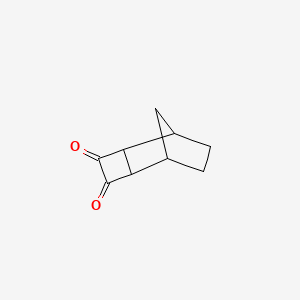


![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
